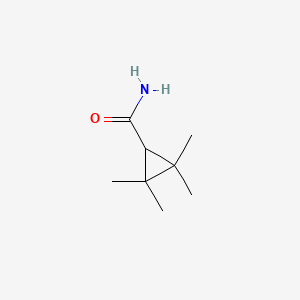

2,2,3,3-Tetramethylcyclopropanecarboxamide

CAS No.: 55265-53-7

Cat. No.: VC1613912

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55265-53-7 |

|---|---|

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | 2,2,3,3-tetramethylcyclopropane-1-carboxamide |

| Standard InChI | InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10) |

| Standard InChI Key | JLFAFRJZNUBKDM-UHFFFAOYSA-N |

| SMILES | CC1(C(C1(C)C)C(=O)N)C |

| Canonical SMILES | CC1(C(C1(C)C)C(=O)N)C |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Based on its chemical structure, 2,2,3,3-Tetramethylcyclopropanecarboxamide would possess the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| Functional Groups | Carboxamide, cyclopropane |

| Ring Structure | 3-carbon cyclopropane with 4 methyl substituents |

| Primary Derivation | Amide of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid |

The structure features a rigid cyclopropane ring with four methyl groups creating significant steric bulk, while the carboxamide group provides potential for hydrogen bonding interactions through its N-H bonds and carbonyl oxygen.

Physical Properties

Although specific experimental data for 2,2,3,3-Tetramethylcyclopropanecarboxamide is limited in the available literature, properties can be reasonably inferred from related compounds. The parent carboxylic acid appears as a white powder , suggesting the carboxamide derivative would likely present as a white crystalline solid as well. The melting point would presumably be different from the 116-118°C reported for the carboxylic acid , potentially higher due to the increased hydrogen bonding capability of the amide group compared to the carboxylic acid.

Synthetic Pathways

Derivation from Carboxylic Acid Precursor

The most direct synthetic route to 2,2,3,3-Tetramethylcyclopropanecarboxamide would involve amidation of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. This transformation typically involves activating the carboxylic acid followed by reaction with ammonia or ammonium salts. The preparation of the precursor carboxylic acid is well-documented, involving saponification of the corresponding ester followed by acidification .

Optimized Synthesis Methods

The patent literature describes an efficient method for synthesizing the precursor 2,2,3,3-Tetramethylcyclopropanecarboxylic acid with yields exceeding 96% . This method employs a phase-transfer catalyst approach using the acid itself as the catalyst in the saponification of its ester. The reaction proceeds optimally at 100-105°C for approximately 6 hours . This high-yield synthesis of the precursor provides an excellent starting point for subsequent amidation to obtain 2,2,3,3-Tetramethylcyclopropanecarboxamide.

| Reaction Parameter | Optimized Condition |

|---|---|

| Temperature | 100-105°C |

| Reaction Time | 6 hours |

| Catalyst | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (2.5-10% of ester weight) |

| Reactant Ratio | 1:3-6 (ester:sodium hydroxide molar ratio) |

| Yield of Acid Precursor | >96% |

Biological and Pharmacological Properties

Structure-Activity Considerations

Applications and Research Directions

Chemical Intermediate Applications

Beyond potential pharmaceutical applications, 2,2,3,3-Tetramethylcyclopropanecarboxamide could serve as a valuable intermediate in the synthesis of more complex compounds. The amide group can undergo various transformations including reduction to amines, dehydration to nitriles, and further substitution reactions, making it a versatile building block for chemical synthesis.

Research in Enzyme Inhibition

Investigations into the parent carboxylic acid have examined its inhibition of histone deacetylases and its cytotoxicity against tumor cells . This suggests that 2,2,3,3-Tetramethylcyclopropanecarboxamide might also be worth studying in this context, as amide derivatives often display different binding affinities and selectivity profiles compared to their carboxylic acid counterparts. The rigid cyclopropane structure with four methyl substituents creates a distinctive three-dimensional shape that could interact specifically with enzyme binding pockets.

Comparative Analysis with Related Compounds

Comparison with N-Substituted Derivatives

The search results mention 2,2,3,3-tetramethyl-N-(4-methylphenyl)cyclopropanecarboxamide , which represents an N-substituted derivative of the compound under discussion. This derivative features a 4-methylphenyl group attached to the nitrogen atom of the carboxamide, resulting in different physical properties:

| Property | 2,2,3,3-Tetramethylcyclopropanecarboxamide | 2,2,3,3-tetramethyl-N-(4-methylphenyl)cyclopropanecarboxamide |

|---|---|---|

| Molecular Formula | C₈H₁₅NO | C₁₅H₂₁NO |

| Molecular Weight | 141.21 g/mol | 231.34 g/mol |

| Polarity | Higher (primary amide) | Lower (secondary amide) |

| Water Solubility | Likely moderate | Likely poor |

| Lipophilicity | Lower | Higher |

Such N-substituted derivatives typically exhibit enhanced lipophilicity and decreased water solubility compared to the primary carboxamide, potentially affecting their pharmacokinetic properties and biological applications.

Comparison with Parent Carboxylic Acid

When comparing 2,2,3,3-Tetramethylcyclopropanecarboxamide with its parent carboxylic acid, several key differences emerge:

| Property | 2,2,3,3-Tetramethylcyclopropanecarboxamide | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid |

|---|---|---|

| Molecular Formula | C₈H₁₅NO | C₈H₁₄O₂ |

| Molecular Weight | 141.21 g/mol | 142.2 g/mol |

| Acidity | Non-acidic | Acidic (carboxylic acid) |

| Hydrogen Bonding | Donor and acceptor | Strong donor and acceptor |

| Metabolic Stability | Potentially greater | Lower (subject to esterases) |

These structural differences would confer distinct physicochemical properties, affecting solubility, protein binding, membrane permeability, and metabolic stability—all crucial factors in determining the pharmaceutical potential of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume